1-methyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
1-methyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
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Biological Activity
1-Methyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H24N4O2
- Molecular Weight : 336.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, its structure allows for potential binding to purinergic receptors, which play critical roles in numerous physiological processes.
Biological Activities
- Antitumor Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown selective inhibition against non-small cell lung cancer (NSCLC) cells, suggesting a potential role in cancer therapy .
- Antiinflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory cytokine production and may inhibit pathways associated with chronic inflammation.
- Neuroprotective Properties : There is emerging evidence that this compound may provide neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal explored the effects of this compound on H1975 cells, which express the EGFR L858R/T790M mutation. The compound demonstrated significant cytotoxicity with an IC50 value of 179 nM, indicating its potential as a targeted therapy for resistant NSCLC .
Case Study 2: Anti-inflammatory Effects
In another investigation involving LPS-stimulated macrophages, treatment with the compound led to a notable decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that it may serve as a therapeutic agent for conditions characterized by excessive inflammation .
Case Study 3: Neuroprotective Properties
Research conducted on SH-SY5Y neuronal cells revealed that the compound could enhance cell survival rates under oxidative stress conditions. This finding positions it as a candidate for further exploration in neurodegenerative disease therapies .
Properties
IUPAC Name |
1-methyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13(2)12-24-17(25)15-16(21(3)19(24)26)20-18-22(10-7-11-23(15)18)14-8-5-4-6-9-14/h4-6,8-9,13H,7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQNDFKFQYHNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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